molecular formula C16H15ClFN B8144302 MAT2A inhibitor 4

MAT2A inhibitor 4

Cat. No.: B8144302
M. Wt: 275.75 g/mol
InChI Key: ZAXUUHSGXRGGON-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAT2A inhibitor 4 is a potent and selective inhibitor of the enzyme methionine adenosyltransferase 2A (MAT2A). This enzyme plays a crucial role in the production of S-adenosyl methionine (SAM), a universal methyl donor involved in various biological processes, including DNA methylation, RNA processing, and protein methylation. MAT2A inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAT2A inhibitor 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency and quality. This involves optimizing reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions: MAT2A inhibitor 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

MAT2A inhibitor 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of MAT2A in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes such as methylation, gene expression, and cell proliferation.

    Medicine: Explored as a potential therapeutic agent for cancers with MTAP deletions, as well as other diseases involving dysregulated methylation.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting MAT2A.

Mechanism of Action

MAT2A inhibitor 4 exerts its effects by selectively inhibiting the activity of the MAT2A enzyme. This inhibition leads to a reduction in the production of S-adenosyl methionine (SAM), which in turn affects various methylation-dependent processes. The compound’s selectivity for MAT2A over other enzymes is achieved through its unique binding interactions with the enzyme’s active site. This selective inhibition results in synthetic lethality in cancer cells with MTAP deletions, making this compound a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXUUHSGXRGGON-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAT2A inhibitor 4
Reactant of Route 2
Reactant of Route 2
MAT2A inhibitor 4
Reactant of Route 3
Reactant of Route 3
MAT2A inhibitor 4
Reactant of Route 4
Reactant of Route 4
MAT2A inhibitor 4
Reactant of Route 5
Reactant of Route 5
MAT2A inhibitor 4
Reactant of Route 6
Reactant of Route 6
MAT2A inhibitor 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.